6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine
CAS No.: 936360-80-4
Cat. No.: VC3303810
Molecular Formula: C7H5BrIN3S
Molecular Weight: 370.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936360-80-4 |
|---|---|
| Molecular Formula | C7H5BrIN3S |
| Molecular Weight | 370.01 g/mol |
| IUPAC Name | 6-bromo-3-iodo-8-methylsulfanylimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H5BrIN3S/c1-13-7-6-10-2-5(9)12(6)3-4(8)11-7/h2-3H,1H3 |
| Standard InChI Key | KLRQOLMZHVRVHD-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=CN2C1=NC=C2I)Br |
| Canonical SMILES | CSC1=NC(=CN2C1=NC=C2I)Br |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine possesses distinct physical and chemical characteristics that influence its behavior in chemical reactions and biological systems. The compound has a molecular weight of 370.01 g/mol, reflecting its relatively complex structure with multiple heteroatoms . Its physical appearance and stability characteristics are important considerations for researchers working with this compound in laboratory settings.
The presence of halogen atoms (bromine and iodine) contributes to the compound's reactivity profile, particularly in substitution and coupling reactions. These halogens, especially iodine at the 3-position, provide reactive sites for various transformations, making the compound valuable in synthesis applications. Additionally, the methylthio group at position 8 adds another dimension to the compound's chemical versatility, offering potential for further functionalization.
Structural Features
The structural backbone of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine consists of a fused heterocyclic system comprising imidazole and pyrazine rings. This bicyclic framework creates a planar, aromatic system with distinct electronic properties. The specific arrangement of atoms in this system influences the compound's interaction with biological targets and its behavior in chemical reactions.
Key structural features include:
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Fused imidazo[1,2-a]pyrazine core structure
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Bromine atom at position 6
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Iodine atom at position 3
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Methylthio (SCH₃) group at position 8
These structural elements combine to create a unique three-dimensional arrangement with specific electronic distribution patterns that determine the compound's chemical reactivity and potential biological interactions.
Chemical Identity Information
The detailed chemical identity information for 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is summarized in Table 1, providing a comprehensive overview of its chemical characteristics and identifiers.
Table 1: Chemical Identity Information of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-3-iodo-8-methylsulfanylimidazo[1,2-a]pyrazine |
| CAS Number | 936360-80-4 |
| Molecular Formula | C₇H₅BrIN₃S |
| Molecular Weight | 370.01 g/mol |
| InChI | InChI=1S/C7H5BrIN3S/c1-13-7-6-10-2-5(9)12(6)3-4(8)11-7/h2-3H,1H3 |
| InChI Key | KLRQOLMZHVRVHD-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=CN2C1=NC=C2I)Br |
This compound is characterized by its distinct molecular structure containing three nitrogen atoms in the heterocyclic system, along with bromine, iodine, and a methylthio substituent. These chemical identifiers facilitate accurate tracking and referencing of the compound in chemical databases and research literature.
Synthesis Methods
General Synthesis Approaches
The synthesis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine typically involves a strategic approach focusing on the construction of the imidazo[1,2-a]pyrazine core structure followed by appropriate functionalization with the desired substituents. The general approach often utilizes commercially available pyrazine derivatives as starting materials, which undergo cyclization reactions to form the imidazo[1,2-a]pyrazine scaffold.
Common methodologies employed in the synthesis of similar compounds include:
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Cyclization reactions between 2-aminopyrazines and α-haloketones
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Functionalization of pre-formed imidazo[1,2-a]pyrazine cores
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Halogenation reactions to introduce bromine and iodine substituents
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Installation of the methylthio group through appropriate sulfur chemistry
These approaches provide synthetic chemists with multiple pathways to access the target compound, allowing flexibility based on available starting materials and desired reaction conditions.
Detailed Synthesis Procedure
A specific synthesis procedure for 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine has been documented in chemical literature. This procedure, derived from a Bayer Pharma patent, involves a two-step synthetic sequence starting from 6-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine .
The key synthetic step involves the iodination of the starting material using N-iodosuccinimide in N,N-dimethylformamide under controlled conditions. The reaction is conducted at 60°C for approximately 6.5 hours under an inert atmosphere to prevent unwanted side reactions . This approach provides the target compound in excellent yield (96%), making it an efficient and practical synthetic route.
The detailed procedure involves the following steps:
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Preparation of a solution of 6-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine (5.23 g, 21.4 mmol) in N,N-dimethylformamide (142 mL)
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Addition of N-iodosuccinimide (5.06 g) to the solution
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Stirring the reaction mixture at 60°C for 6.5 hours
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Removal of most of the solvent under reduced pressure
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Addition of water and extraction with dichloromethane
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Washing the organic phase with water and aqueous sodium thiosulfate
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Drying over sodium sulfate, filtration, and removal of solvent
This procedure demonstrates the efficient iodination of the imidazo[1,2-a]pyrazine core at the 3-position, providing a straightforward access to the target compound.
Alternative Synthesis Routes
While the procedure described above represents a direct and efficient approach to synthesize 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, alternative synthetic routes can potentially be developed to access this compound or structurally related derivatives. These alternative approaches might offer advantages in terms of starting material availability, reaction conditions, or functional group compatibility.
Potential alternative strategies could include:
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Sequential halogenation of the imidazo[1,2-a]pyrazine core, with controlled regioselectivity
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Construction of the heterocyclic system with pre-installed halogen atoms
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Use of different halogenating agents to introduce the bromine and iodine substituents
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Alternative methods for incorporating the methylthio group
The development of diverse synthetic routes contributes to the accessibility of this compound for research purposes and enhances the flexibility of structural modifications for structure-activity relationship studies.
Biological Activities and Applications
Antimicrobial Properties
Research has indicated that compounds related to 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine may possess significant antimicrobial properties. Studies on similar imidazo-pyrazole derivatives have demonstrated effectiveness against various pathogens, including notable activity against Mycobacterium species.
Preliminary screenings have suggested that certain derivatives in this class can inhibit Mycobacterium growth by over 90%, indicating potential applications in the development of antitubercular agents. This antimicrobial activity represents a promising research direction for compounds of this structural class, especially in the context of addressing antimicrobial resistance challenges.
The mechanisms underlying these antimicrobial effects may involve interactions with specific bacterial targets, disruption of cell membrane integrity, or interference with essential microbial metabolic pathways. Further research is needed to elucidate the precise mechanisms and optimize the antimicrobial potential of these compounds.
Enzyme Inhibition Activities
One notable biological activity associated with compounds in the imidazo[1,2-a]pyrazine class is their potential as enzyme inhibitors. Recent studies have highlighted the role of related derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), an enzyme involved in regulating immune responses.
For instance, research has shown that certain derivatives can demonstrate potent inhibition of ENPP1 with IC50 values in the nanomolar range. One specific derivative exhibited an IC50 value of 5.70 nM against ENPP1, enhancing immune responses in cancer therapy models by stimulating the cGAS-STING pathway. This enzyme inhibition activity suggests potential applications in immunomodulatory therapeutic approaches.
The structural features of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, particularly its halogen substituents and heterocyclic scaffold, may contribute to potential enzyme inhibition activities that could be explored in future research.
Antioxidant Properties
Another biological activity observed in compounds related to 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is their antioxidant potential. Studies have investigated the antioxidant capabilities of pyrazole compounds, which can help mitigate oxidative stress and related cellular damage.
The antioxidant properties of these compounds may involve mechanisms such as free radical scavenging, metal ion chelation, or enhancement of cellular antioxidant defense systems. These activities could have implications for conditions associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
While specific antioxidant studies on 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine itself may be limited, the potential for such activity based on structural relationships with known antioxidant compounds warrants further investigation.
##.5. Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine serves as a valuable research tool and structural platform for the development of bioactive compounds. The presence of reactive halogen substituents (bromine and iodine) provides opportunities for structural modification through various chemical transformations, allowing medicinal chemists to create diverse compound libraries for biological screening.
The compound's potential applications in medicinal chemistry include:
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Use as a scaffold for structure-activity relationship (SAR) studies
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Development of targeted enzyme inhibitors
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Design of antimicrobial agents with novel mechanisms of action
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Exploration of anticancer compounds that interact with specific cellular targets
Case studies in cancer research have demonstrated the potential of related compounds in this field. For example, a study investigating the effects of ENPP1 inhibitors showed that treatment with a related compound significantly inhibited tumor growth in murine models when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7%. These findings highlight the potential of this compound class in cancer immunotherapy research.
Role as a Synthetic Intermediate
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine serves as a valuable intermediate in the synthesis of more complex molecules. Its utility as a synthetic building block stems from the reactivity of its halogen substituents, which allow for various transformations, including substitution reactions and cross-coupling methodologies.
The presence of both bromine and iodine atoms in the molecule provides sites with differential reactivity, enabling selective functionalization at specific positions. This selective reactivity is particularly valuable in the synthesis of compound libraries for drug discovery and development processes, where diverse chemical scaffolds are required.
The compound's role as a synthetic intermediate extends to the preparation of:
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Functionalized imidazo[1,2-a]pyrazine derivatives with potential biological activities
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Complex heterocyclic systems for pharmaceutical applications
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Labeled compounds for mechanistic and metabolic studies
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Conjugated systems for materials science applications
Material Science Applications
Beyond biological and medicinal applications, compounds like 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine have potential applications in material science. The heterocyclic structure and electronic properties of this compound class make them candidates for use in the development of functional materials.
Potential material science applications include:
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Organic electronics, where the compound may contribute to the development of semiconductors
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Photovoltaic devices, utilizing the electronic properties of the heterocyclic system
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Organic light-emitting diodes (OLEDs), leveraging the compound's ability to form stable thin films
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Sensor technologies, exploiting specific interactions with analytes of interest
The compound's electronic properties, influenced by its heterocyclic core and substituents, contribute to its potential utility in these applications. The presence of halogen atoms may also facilitate incorporation into polymer systems or modification for specific material properties.
Future Research Directions
Current Limitations and Challenges
Research on 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine faces several limitations and challenges that need to be addressed to fully realize its potential in various applications. These include:
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Limited comprehensive studies specifically focused on this exact compound
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Potential synthesis challenges related to scalability and purification
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Incomplete understanding of structure-activity relationships in biological systems
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Lack of detailed toxicological and pharmacokinetic data
Addressing these limitations requires coordinated research efforts across synthetic chemistry, biological evaluation, and material science disciplines. Development of improved synthetic methodologies and comprehensive biological screening protocols would contribute significantly to overcoming these challenges.
Emerging Research Areas
Several emerging research areas present opportunities for expanding our understanding and applications of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. These include:
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Advanced medicinal chemistry applications leveraging computational approaches
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Targeted drug delivery systems incorporating this compound or derivatives
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Combination therapy strategies in antimicrobial and anticancer applications
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Green chemistry approaches to synthesis and functionalization
The integration of computational methods with experimental techniques offers particularly promising avenues for optimizing the biological activities of this compound and related derivatives. Structure-based drug design approaches could facilitate the rational modification of the compound to enhance specific activities or improve pharmacokinetic properties.
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